molecular formula C15H16O3 B1265514 1,3-Diphenoxy-2-propanol CAS No. 622-04-8

1,3-Diphenoxy-2-propanol

Cat. No.: B1265514
CAS No.: 622-04-8
M. Wt: 244.28 g/mol
InChI Key: NKCVHIPHZCIEFC-UHFFFAOYSA-N
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Description

1,3-Diphenoxy-2-propanol: is an organic compound with the molecular formula C15H16O3 . It is characterized by a propanol backbone with two phenoxy groups attached at the 1 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diphenoxy-2-propanol can be synthesized through the reaction of glycidyl phenyl ether with phenol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of phenol on the epoxide ring of glycidyl phenyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Diphenoxy-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenoxy-2-propanol involves its interaction with various molecular targets. The phenoxy groups can engage in hydrogen bonding and van der Waals interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential biological effects .

Comparison with Similar Compounds

  • 1,3-Diphenyl-2-propanol
  • 1,3-Diphenyl-2-propanone
  • 1,3-Diphenoxypropane

Comparison: 1,3-Diphenoxy-2-propanol is unique due to the presence of two phenoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 1,3-Diphenyl-2-propanol lacks the oxygen atoms in the phenoxy groups, resulting in different solubility and reactivity profiles .

Properties

IUPAC Name

1,3-diphenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVHIPHZCIEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211233
Record name 1,3-Diphenoxy-2-propanol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-04-8
Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-diphenoxypropan-2-ol
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Record name 1,3-DIPHENOXY-2-PROPANOL
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Synthesis routes and methods

Procedure details

In a 100 mL pear-shaped flask were precisely weighed 0.579 g of tris[tris(dimethylamino)phosphoranylidene-amino]phosphine oxide ([(Me2N)3P=N]3P=O where Me is methyl, same in the following description) as a phosphine oxide represented by formula (1) which was substantially anhydrous by adequate drying over phosphorous pentoxide in a desiccator in vacuo (1.00 mmol) and 9.88 g of phenol (105 mmol). To the mixture warmed to 90° C. was added dropwise 15.0 g of phenyl glycidyl ether (referred to as "PGE"; same in the following description) (100 mmol) over 10 min. After addition, the mixture was stirred at the same temperature for 5 hours, and cooled to room temperature over about 10 min. A small portion of the reaction mixture was quantitatively analyzed by gas chromatography using 1,3,5-trichlorobenzene as an internal standard, indicating that the starting PGE had been almost completely consumed to form desired 1,3-diphenoxy-2-propanol in a yield of 96% based on PGE. In brief, the reaction almost quantitatively proceeded. The reaction mixture was directly subjected to column chromatography to give 22.5 g of 1,3-diphenoxy-2-propanol as a colorless solid in an isolation yield of 92% whose various analyses gave data identical to a reference standard. The catalyst activity (molar amount of a desired product per one mole of catalyst in a unit time; same in the following description) of tris[tris(dimethylamino)phosphoranylidene-amino]phosphine oxide was 20 mol/mol/h, which was surprisingly about 3, 2 or 1.5 times as large as that given by boron trifluoride, N-methylimidazole or triphenylphosphine in Comparative Example 2, 3 or 4, respectively.
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15 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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